2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-8-13(17)14-10-4-5-11-9(7-10)3-6-12(16)15-11/h4-5,7H,2-3,6,8H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAXEVDGOUCWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Friedel-Crafts Acylation and Cyclocondensation
This method prioritizes the formation of the tetrahydroquinoline core before introducing the acetamide group.
Step 1: Synthesis of 6-Amino-2-oxo-1,2,3,4-tetrahydroquinoline
- Starting material : 4-Aminophenethyl alcohol.
- Reaction : Cyclization via Pfitzinger conditions (acetic anhydride, H₂SO₄) yields 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine.
- Yield : 68–72% (reported for analogous structures).
Step 2: Ethoxyacetamide Installation
- Reagents : Ethoxyacetyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Conditions : Stir at 0°C → room temperature, 12 hours.
- Yield : 85–90%.
Optimization Note : Using Schotten-Baumann conditions (aqueous NaOH, THF) reduces side-product formation by controlling pH.
Route 2: Direct Acylation of Preformed Tetrahydroquinolinone
This route begins with a commercially available 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine.
Step 1: Protection of Amine Group
- Reagents : Boc anhydride, DMAP, DCM.
- Purpose : Prevents undesired side reactions during ethoxylation.
Step 2: Ethoxylation of Acetic Acid
- Reagents : Ethyl bromide, K₂CO₃, DMF.
- Conditions : 60°C, 6 hours.
Step 3: Deprotection and Acylation
- Deprotection : TFA/DCM (1:1), 2 hours.
- Acylation : Ethoxyacetyl chloride, TEA, 0°C → RT.
- Overall Yield : 74%.
Industrial-Scale Production Considerations
Catalytic Efficiency and Solvent Selection
Industrial protocols prioritize atom economy and solvent recyclability:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | TEA | Zeolite-based solid acid |
| Solvent | DCM | Cyclopentyl methyl ether |
| Temperature | 0–25°C | 50–60°C (microwave-assisted) |
| Yield | 85% | 92% (continuous flow) |
Key Innovation : Continuous flow reactors reduce reaction times from 12 hours to 30 minutes.
Analytical Characterization and Quality Control
Critical spectroscopic data for intermediate and final products:
| Intermediate | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
|---|---|---|
| 6-Amino-THQ | 1.90 (m, 2H), 2.70 (t, 2H) | 1680 (C=O), 3350 (N-H) |
| Ethoxyacetyl chloride | 4.15 (q, 2H), 1.35 (t, 3H) | 1745 (C=O), 1250 (C-O) |
| Final product | 6.85 (s, 1H, NH), 4.10 (q) | 1650 (amide C=O), 1245 (C-O) |
Purity Standards : HPLC purity >99.5% (USP method), residual solvents <50 ppm.
Challenges and Mitigation Strategies
Regioselectivity in Acylation
The 6-position of tetrahydroquinoline is less nucleophilic than the 5- or 7-positions. Solutions include:
Stability of Ethoxy Group
Ethoxyacetamide derivatives are prone to hydrolysis under acidic conditions. Mitigations:
- pH control : Maintain reaction media at pH 7–8.
- Storage : Lyophilized product stored under nitrogen.
Emerging Methodologies
Enzymatic Acylation
Recent studies report lipase-mediated acylation using Candida antarctica Lipase B :
Photoredox Catalysis
Visible-light-driven amidation using Ir(ppy)₃ :
- Advantage : Avoids stoichiometric activating agents.
- Reaction Time : 2 hours vs. 12 hours conventionally.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular functions. Detailed studies on its binding affinity and activity provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
2.1.1. Tetrahydroquinolinone Derivatives
- 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS: 924829-85-6): Structural difference: Chloro substituent replaces ethoxy group; acetamide is attached via a methylene linker. Properties: Higher molecular weight (253 g/mol vs. ~263 g/mol for the ethoxy analog) and altered reactivity due to the electron-withdrawing Cl group. Used as a synthetic intermediate in drug discovery . Synthesis: Typically involves coupling of chloroacetyl chloride with 2-oxo-tetrahydroquinoline intermediates under basic conditions.
- N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives: Structural difference: Oxo group at position 4 instead of 2; pentyl chain at N1. Pharmacological relevance: Demonstrated antibacterial and antifungal activities in studies, suggesting the importance of the oxo-quinoline scaffold in antimicrobial design .
Indole and Pyrimidine-Based Analogs
- 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2): Structural difference: Indole core instead of tetrahydroquinoline; hydroxy-ketone substituent. Activity: Evaluated as a kinase inhibitor in cancer research, highlighting the role of the 2-oxoindole motif in targeting ATP-binding pockets .
t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 31) :
Functional Group Variations
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target compound | Tetrahydroquinolinone | Ethoxy, acetamide at C6 | ~263* | Research intermediate |
| 2-chloro-N-[(2-oxo-THQ-6-yl)methyl]acetamide | Tetrahydroquinolinone | Chloro, methylene-acetamide at C6 | 253 | Synthetic intermediate |
| N-(4-Oxo-1-pentyl-DHQ-3-yl)-aryl-carboxamide | Dihydroquinoline | Pentyl, aryl-carboxamide at C3 | ~350–400 | Antimicrobial agents |
| Compound 31 (Pyrimidine analog) | Tetrahydropyrimidine | Difluorophenyl, methoxymethyl | 658.75 | Enzyme inhibition studies |
*Estimated based on structural similarity.
Biological Activity
2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its molecular formula is C13H16N2O3, with a molecular weight of 248.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications.
Chemical Structure
The structure of this compound is characterized by a quinoline core with an ethoxy and acetamide functional group. The specific arrangement of these groups contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 922131-35-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The binding affinity and specificity of the compound are crucial for modulating biological pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on cancer cell proliferation and may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate (DU145) | 12.5 | Induces apoptosis via caspase activation |
| Cervical (HeLa) | 15.0 | Cell cycle arrest at G2/M phase |
| Lung adenocarcinoma (A549) | 10.0 | Inhibits tubulin polymerization |
| Liver (HepG2) | 14.0 | Modulates signaling pathways |
| Breast (MCF7) | 11.5 | Induces oxidative stress leading to apoptosis |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Induction of Apoptosis : The activation of caspases has been observed in treated cancer cells, indicating that this compound may trigger programmed cell death.
- Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the apoptosis induced by quinoline derivatives.
Case Studies
Several case studies have explored the biological activity of quinoline derivatives similar to this compound:
-
Study on Lung Cancer Cells : A study demonstrated that derivatives with modifications at the quinoline core exhibited enhanced cytotoxicity against A549 cells compared to standard chemotherapeutics.
- Results : Compounds showed IC50 values ranging from 5 µM to 15 µM with significant induction of apoptosis.
-
Prostate Cancer Research : Another study focused on DU145 cells revealed that certain substitutions on the quinoline ring improved binding affinity and biological activity.
- Results : The most potent derivative exhibited an IC50 value of approximately 8 µM and effectively inhibited cell migration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
